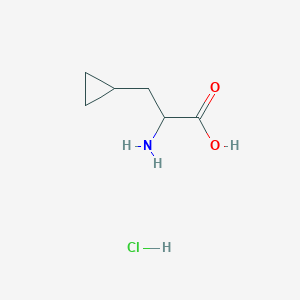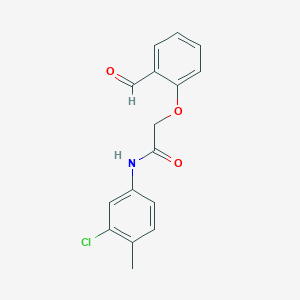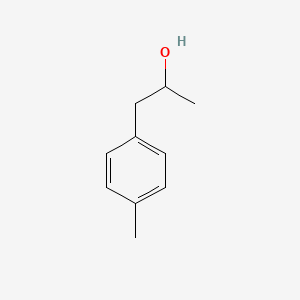
1-(4-Methylphenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-2-propanol, also known as p-methylphenylpropanol, is an organic compound with the molecular formula C10H14O. It is a secondary alcohol with a 4-methylphenyl group attached to the second carbon of a propanol chain. This compound is of interest due to its applications in organic synthesis and its potential use in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-methylphenyl)-2-propanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1-(4-methylphenyl)-2-propanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-(4-methylphenyl)-2-propanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to 1-(4-methylphenyl)-2-propanamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 1-(4-methylphenyl)-2-chloropropane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(4-Methylphenyl)-2-propanone.
Reduction: 1-(4-Methylphenyl)-2-propanamine.
Substitution: 1-(4-Methylphenyl)-2-chloropropane.
科学研究应用
1-(4-Methylphenyl)-2-propanol has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the preparation of polymers and resins.
Biology and Medicine: It serves as a precursor for the synthesis of biologically active molecules and potential therapeutic agents.
Industry: The compound is employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-2-propanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act as a precursor to active metabolites that exert effects on various biochemical pathways.
相似化合物的比较
1-(4-Methylphenyl)-2-propanone: A ketone that can be reduced to 1-(4-Methylphenyl)-2-propanol.
1-(4-Methylphenyl)-2-propanamine: An amine derived from the reduction of this compound.
1-(4-Methylphenyl)-2-chloropropane: A halogenated derivative obtained through substitution reactions.
Uniqueness: this compound is unique due to its secondary alcohol functional group, which allows it to undergo a variety of chemical transformations. Its aromatic ring with a methyl substituent enhances its reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-(4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLWVESEARCBFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
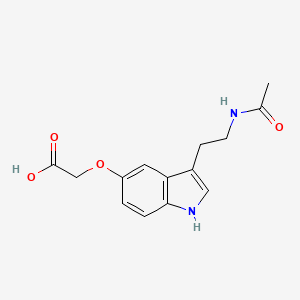
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2378993.png)
![2-((4-benzylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2378995.png)
![2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2378999.png)
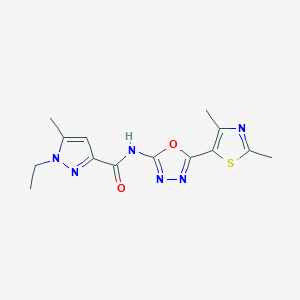
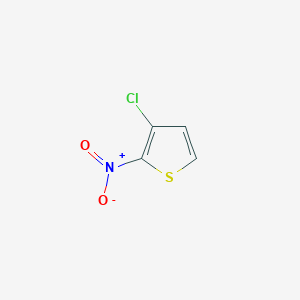
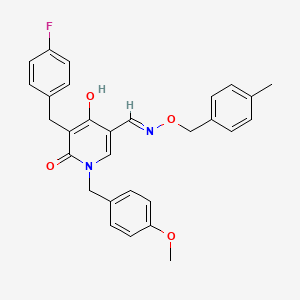

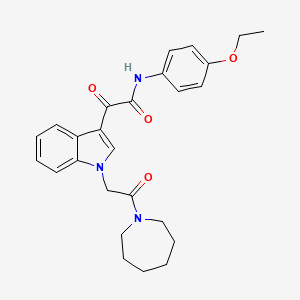
![N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2379009.png)
